4-硝基苯硼酸

概述

描述

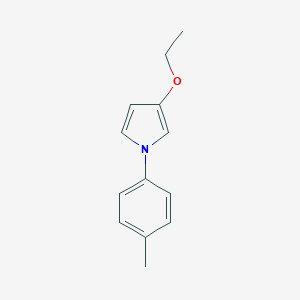

4-硝基苯硼酸,也称为4-硝基苯基硼酸,是一种有机化合物,分子式为C6H6BNO4。它是一种硼酸衍生物,其特征在于苯环上连接着一个硝基 (-NO2)。该化合物广泛应用于有机合成,特别是在铃木-宫浦交叉偶联反应中 .

科学研究应用

4-Nitrobenzeneboronic Acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

安全和危害

4-Nitrophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Relevant Papers One relevant paper discusses nanoparticles stabilized with nitrophenylboronic acid compositions . Another paper discusses boronic acids and their derivatives in medicinal chemistry, including synthesis and biological applications .

作用机制

4-硝基苯硼酸的作用机制涉及其与各种金属催化剂(如钯)形成稳定配合物的能力。这种特性使其成为交叉偶联反应中有效的试剂。硝基也影响着该化合物的反应活性,影响其在不同化学环境中的行为 .

类似化合物:

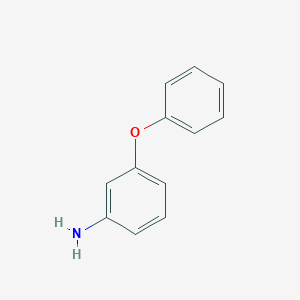

4-氨基苯硼酸: 结构相似,但氨基取代了硝基。

4-甲基苯硼酸: 含有甲基,而不是硝基。

4-氯苯硼酸: 硝基被氯原子取代.

独特性: 4-硝基苯硼酸的独特性在于硝基的存在,它会显著影响其反应性和应用。硝基增强了该化合物参与各种化学反应的能力,使其成为有机合成中一种用途广泛的试剂 .

生化分析

Biochemical Properties

4-Nitrophenylboronic acid is used as a reagent in several biochemical reactions. It is involved in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings , ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines , and Diels-Alder or C-H activation reactions

Molecular Mechanism

The molecular mechanism of 4-Nitrophenylboronic acid primarily involves its role in the Suzuki-Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between two different organic compounds

准备方法

合成路线和反应条件: 4-硝基苯硼酸可以通过多种方法合成。一种常见的方法是在特定条件下将4-硝基苯与硼酸反应。反应通常需要催化剂,例如钯,并在惰性气氛中进行以防止氧化 .

工业生产方法: 在工业环境中,4-硝基苯硼酸的生产通常涉及使用优化条件的大规模反应,以确保高产率和纯度。该过程可能包括结晶和纯化等步骤以获得最终产品 .

化学反应分析

反应类型: 4-硝基苯硼酸会发生多种化学反应,包括:

氧化: 硝基可以在特定条件下被还原为氨基。

还原: 硼酸基团可以参与还原反应。

取代: 该化合物可以发生亲核取代反应.

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 使用硼氢化钠或氢化铝锂等试剂。

取代: 条件通常涉及使用碱或酸来促进反应.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,硝基的还原会产生4-氨基苯硼酸 .

4. 科研应用

4-硝基苯硼酸在科研领域有着广泛的应用:

化学: 它广泛应用于铃木-宫浦交叉偶联反应中,用于形成碳-碳键。

生物学: 该化合物用于合成具有生物活性的分子,以及作为生化测定中的试剂。

属性

IUPAC Name |

(4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFJAFZHYOAMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378549 | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24067-17-2 | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?

A1: 4-Nitrophenylboronic acid is utilized as a reagent in the 4-nitrophenylboronic acid assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.

Q2: Can you describe a recent application of 4-Nitrophenylboronic acid in the field of catalysis?

A2: In a recent study, 4-Nitrophenylboronic acid was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of 4-Nitrophenylboronic acid to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.

Q3: What insights into the structural characteristics of 4-Nitrophenylboronic acid and its interaction with other molecules can be gained from recent research?

A3: Crystal structure determination of complexes formed between 4-Nitrophenylboronic acid and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of 4-Nitrophenylboronic acid and its potential applications in bioconjugation and sensing.

Q4: Are there any industrial applications for 4-Nitrophenylboronic acid?

A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of 4-Nitrophenylboronic acid, can be synthesized through a process involving 4-Nitrophenylboronic acid as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。